An In-depth Technical Guide to 3-Ethynylthiophene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Ethynylthiophene: Properties, Synthesis, and Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Ethynylthiophene is a heterocyclic organic compound that serves as a valuable and versatile building block in medicinal chemistry, organic synthesis, and materials science. Its rigid structure, combining an aromatic thiophene (B33073) ring with a reactive terminal alkyne, makes it an ideal scaffold for constructing complex molecular architectures. The thiophene moiety is a well-known isostere for benzene (B151609) and is prevalent in numerous pharmaceuticals, valued for its metabolic stability and ability to engage in specific biological interactions.[1][2] The ethynyl (B1212043) group offers a gateway to a wide range of chemical transformations, most notably cross-coupling reactions and cycloadditions, allowing for the facile introduction of molecular diversity.
This technical guide provides a comprehensive overview of the core chemical and physical properties of 3-Ethynylthiophene, details key experimental protocols for its use in synthesis, and explores its applications, particularly in the realm of drug discovery and development.
Chemical and Physical Properties
The fundamental properties of 3-Ethynylthiophene are summarized below. This data is critical for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄S | [3] |
| Molecular Weight | 108.16 g/mol | |
| CAS Number | 67237-53-0 | |
| Appearance | Not specified; likely a liquid | - |
| Boiling Point | 152-153 °C (lit.) | |
| Density | 1.098 g/mL at 25 °C (lit.) | |
| Refractive Index (n₂₀/D) | 1.5800 (lit.) | |
| Flash Point | 46.1 °C (115.0 °F) - closed cup | |
| InChI Key | MJHLPKWONJUCFK-UHFFFAOYSA-N | |
| SMILES String | C#Cc1ccsc1 |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of 3-Ethynylthiophene. While specific spectra were not available in the search results, the expected characteristic signals based on the molecule's structure are detailed below.
| Spectroscopy Type | Expected Characteristics |
| ¹H NMR | - Thiophene Protons (3H): Signals expected in the aromatic region (~7.0-7.5 ppm), showing characteristic coupling patterns for a 3-substituted thiophene. - Acetylenic Proton (1H): A singlet expected around ~3.0-3.5 ppm. |
| ¹³C NMR | - Thiophene Carbons (4C): Four distinct signals expected in the aromatic region (~120-135 ppm). - Alkynyl Carbons (2C): Two signals expected between ~70-90 ppm. |
| Infrared (IR) | - C≡C-H Stretch: A sharp, characteristic peak around 3300 cm⁻¹. - C≡C Stretch: A weak to medium peak around 2100-2150 cm⁻¹. - C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹. - C-S Stretch: Fingerprint region bands around 800-700 cm⁻¹.[4] |
| Mass Spec (MS) | - Molecular Ion (M⁺): A strong peak expected at m/z = 108, corresponding to the molecular weight. |
Reactivity and Experimental Protocols
The reactivity of 3-Ethynylthiophene is dominated by its terminal alkyne, making it a prime substrate for carbon-carbon bond-forming reactions. It is frequently used in Sonogashira cross-coupling reactions and copper-catalyzed azide-alkyne cycloadditions ("click chemistry").[1]
Generalized Experimental Protocol: Sonogashira Cross-Coupling
The Sonogashira reaction is a robust method for coupling terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes.[1] This reaction is instrumental in synthesizing conjugated polymers and complex organic molecules from 3-Ethynylthiophene.
Reaction: Synthesis of an Aryl-Ethynylthiophene Derivative.
Materials:
-
3-Ethynylthiophene
-
Aryl Halide (e.g., Iodobenzene, Bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd₂(dba)₃)
-
Copper(I) iodide (CuI)
-
Amine Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Solvent (e.g., Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
Methodology:
-
Vessel Preparation: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen/argon inlet is charged with the aryl halide (1.0 eq), palladium catalyst (0.01-0.05 eq), and CuI (0.02-0.10 eq).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas three times to ensure anaerobic conditions.
-
Solvent and Reagent Addition: Anhydrous solvent is added via syringe, followed by the amine base. The mixture is stirred to dissolve the solids.
-
Substrate Addition: 3-Ethynylthiophene (1.1-1.5 eq) is added dropwise to the reaction mixture via syringe.
-
Reaction Conditions: The reaction is stirred at room temperature or heated (typically 40-80 °C) and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate), and the resulting solution is washed with saturated aqueous ammonium (B1175870) chloride and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and concentrated. The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired aryl-ethynylthiophene product.
Generalized Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of "click chemistry," allowing for the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles. 3-Ethynylthiophene is an excellent substrate for this transformation, enabling its conjugation to a wide variety of molecules bearing an azide (B81097) functional group.[5]
Reaction: Synthesis of a 1-(Aryl)-4-(thiophen-3-yl)-1H-1,2,3-triazole.
Materials:
-
3-Ethynylthiophene
-
Organic Azide (e.g., Benzyl Azide)
-
Copper(I) source (e.g., Copper(I) iodide (CuI) or Copper(II) sulfate with a reducing agent)
-
Reducing Agent (if using CuSO₄, e.g., Sodium Ascorbate)
-
Solvent (e.g., t-Butanol/Water, DMF, DMSO)
Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve the organic azide (1.0 eq) and 3-Ethynylthiophene (1.0-1.1 eq) in the chosen solvent system (e.g., a 1:1 mixture of t-butanol and water).
-
Catalyst Addition: To the stirred solution, add sodium ascorbate (B8700270) (0.1-0.2 eq) followed by copper(II) sulfate pentahydrate (0.01-0.05 eq). The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.[5]
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1 to 24 hours, and progress can be monitored by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with water. If the product precipitates, it can be collected by filtration, washed with water, and dried.
-
Purification: If the product does not precipitate, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude triazole product can be further purified by recrystallization or column chromatography.
Applications in Drug Development
The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its bioisosteric relationship with the phenyl group allows it to modulate pharmacokinetic and pharmacodynamic properties favorably. Thiophene derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1][2]
3-Ethynylthiophene, in particular, provides a direct route to novel thiophene-containing compounds with therapeutic potential. The ethynyl group allows for its incorporation into larger molecules using the robust synthetic methods described above. For example, thiophene-3-carboxamide (B1338676) derivatives, which can be synthesized from precursors derived from 3-ethynylthiophene, have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy for inhibiting angiogenesis.[1]
Safety Information
3-Ethynylthiophene is a flammable liquid and requires careful handling. It is classified as causing skin irritation and serious eye damage, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
| Hazard Class (GHS) | Code | Description |
| Flammable Liquid | H226 | Flammable liquid and vapor |
| Skin Irritation | H315 | Causes skin irritation |
| Serious Eye Damage | H318 | Causes serious eye damage |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Conclusion
3-Ethynylthiophene is a chemical of significant interest due to its unique combination of an aromatic thiophene core and a reactive alkyne functional group. Its well-defined physical and chemical properties, coupled with its synthetic versatility in powerful reactions like the Sonogashira coupling and CuAAC, make it an invaluable tool for chemists. For professionals in drug development, it represents a key starting material for creating libraries of novel heterocyclic compounds, leading to the discovery of potent and selective therapeutic agents. Proper handling and adherence to safety protocols are essential when working with this compound.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. preprints.org [preprints.org]
- 3. Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
